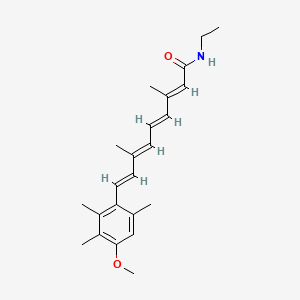
Motretinide
概要
説明
準備方法
モトレチノインは、トレチノインのエチルアミドを含む一連の化学反応によって合成されます . 合成経路には通常、以下の手順が含まれます。
出発物質: 合成はトレチノインから始まります。
エチルアミド形成: トレチノインはエチルアミンと反応してエチルアミド誘導体を形成します。
精製: 生成物は再結晶またはクロマトグラフィーによって精製され、純粋な形でモトレチノインが得られます。
工業的生産方法には、同様の反応条件を使用する大規模合成が含まれる場合がありますが、より高い収率と純度のために最適化されています。
化学反応の分析
モトレチノインは、以下を含むさまざまな化学反応を受けます。
酸化: 異なる誘導体を形成するために酸化することができます。
還元: 還元反応は官能基を変更できます。
置換: 置換反応は、分子に新しい官能基を導入できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
モトレチノインには、いくつかの科学研究への応用があります。
化学: レチノイド化学と新しいレチノイド誘導体の開発に関する研究に使用されます。
生物学: モトレチノインは、細胞分化と増殖への影響について研究されています。
産業: モトレチノインは、ニキビ治療のための局所クリームやゲルを配合するために使用されます。
科学的研究の応用
Motretinide has several scientific research applications:
Chemistry: It is used in studies related to retinoid chemistry and the development of new retinoid derivatives.
Biology: this compound is studied for its effects on cellular differentiation and proliferation.
Medicine: It is used in the treatment of papulopustular acne and other dermatological conditions.
Industry: this compound is used in the formulation of topical creams and gels for acne treatment.
作用機序
モトレチノインは、レチノイン酸受容体アルファ (RAR-α) を活性化することによって効果を発揮します . この活性化は、細胞分化と増殖を調節する遺伝子発現の変化につながります。関与する分子標的と経路には、レチノイン酸受容体と、皮膚細胞のターンオーバーと炎症を制御する下流シグナル伝達経路が含まれます。
6. 類似の化合物との比較
モトレチノインは、以下のような他のレチノイドと比較されます。
トレチノイン: モトレチノインは、トレチノインと比較して刺激性の低いことが知られています.
イソトレチノイン: 重症のニキビに使用されるイソトレチノインは、作用機序が異なり、経口投与されます。
アダパレン: レチノイン酸受容体アルファ (RAR-α) よりも、レチノイン酸受容体ベータとガンマ (RAR-β/RAR-γ) に対して高い親和性を持つ合成レチノイドです.
モトレチノインの独自性は、レチノイン酸受容体アルファ (RAR-α) の特異的な活性化と、刺激性の低いことにあり、ニキビ治療における局所適用に適しています。
類似化合物との比較
Motretinide is compared with other retinoids such as:
Tretinoin: This compound has a less irritative potential compared to tretinoin.
Isotretinoin: Used for severe acne, isotretinoin has a different mechanism of action and is taken orally.
This compound’s uniqueness lies in its specific activation of retinoic acid receptor alpha (RAR-α) and its reduced irritative potential, making it suitable for topical applications in acne treatment.
生物活性
Motretinide, also known as Ro 11-1430, is a synthetic retinoid derived from vitamin A, primarily used in dermatological applications for the treatment of acne vulgaris. Its biological activity is characterized by various mechanisms of action, including anti-keratinizing effects and modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its biological effects through several key mechanisms:
- Gene Regulation : this compound activates RARs and RXRs, which are nuclear hormone receptors that regulate gene expression. Upon ligand binding, these receptors form heterodimers that interact with specific DNA sequences to modulate the transcription of target genes involved in cell differentiation and proliferation .
- Anti-Keratinizing Activity : The compound is noted for its ability to reduce keratinization in the skin, making it effective in treating acne by preventing the clogging of hair follicles .
- Inflammatory Response Modulation : Retinoids, including this compound, have been shown to influence inflammatory pathways, which can be beneficial in managing acne-related inflammation .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound in treating acne vulgaris:
- Comparative Study : A study involving 30 patients compared the effects of topical this compound (0.1% vanishing cream) with benzoyl peroxide (5% gel). Both treatments yielded good results; however, benzoyl peroxide caused local irritation in 73% of patients, while this compound was well tolerated except for one case .
- Long-term Efficacy : In a longer-term analysis involving 188 patients treated with isotretinoin (another retinoid), the outcomes highlighted that while isotretinoin was effective, this compound presented a viable alternative with fewer side effects for certain patient populations .
Data Table: Comparative Efficacy and Tolerability
| Treatment | Efficacy | Tolerability | Side Effects |
|---|---|---|---|
| This compound 0.1% | Good | Well tolerated | Minimal irritation |
| Benzoyl Peroxide 5% | Good | Moderate irritation | Significant local irritation |
| Isotretinoin | High | Variable | Severe systemic effects |
Case Studies
- Case Study on Tolerability : In a cohort study focusing on young adults with papulopustular acne treated with this compound, the majority reported satisfaction with treatment outcomes and minimal adverse effects. This suggests that this compound can be an effective option for patients who may experience irritation from other topical agents .
- Longitudinal Analysis : A follow-up study tracked patients over several months post-treatment with this compound, noting sustained improvements in acne severity without significant recurrence rates compared to traditional therapies .
特性
CAS番号 |
56281-36-8 |
|---|---|
分子式 |
C23H31NO2 |
分子量 |
353.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChIキー |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
異性体SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
正規SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
56281-36-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













